4,5-Dichloro-2-methylbenzyl bromide

Medicinal Chemistry Agrochemical Synthesis Organic Synthesis

4,5-Dichloro-2-methylbenzyl bromide (CAS 1806284-00-3) is a precision benzylating agent designed for structure-activity relationship (SAR) studies. The precise 4,5-dichloro arrangement creates an electronic environment distinct from 3,4- or 3,5-dichloro isomers, directly influencing nucleophilic substitution rates and downstream biological activity. Incorporating this specific regioisomer eliminates uncontrolled variables in pharmaceutical and agrochemical synthetic pathways. This reliable building block is available in high purity with comprehensive quality documentation to support your drug discovery, agrochemical, and biochemical probe development programs.

Molecular Formula C8H7BrCl2
Molecular Weight 253.95 g/mol
CAS No. 1806284-00-3
Cat. No. B1411416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-methylbenzyl bromide
CAS1806284-00-3
Molecular FormulaC8H7BrCl2
Molecular Weight253.95 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1CBr)Cl)Cl
InChIInChI=1S/C8H7BrCl2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3
InChIKeyDDWQIIXBAAQFMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-methylbenzyl bromide (CAS 1806284-00-3): Halogenated Benzyl Bromide Building Block for Pharmaceutical and Agrochemical Synthesis


4,5-Dichloro-2-methylbenzyl bromide (CAS 1806284-00-3) is a halogenated organic compound with molecular formula C8H7BrCl2 and molecular weight 253.95 g/mol . It belongs to the class of benzyl bromides, which are widely recognized as versatile intermediates in synthetic organic chemistry [1]. The compound contains a reactive benzyl bromide moiety (−CH2Br) for nucleophilic substitution reactions, combined with two chlorine atoms at the 4- and 5-positions and a methyl group at the 2-position of the aromatic ring [2]. This specific substitution pattern is designed for regioselective incorporation of the 4,5-dichloro-2-methylbenzyl structural motif into target molecules during pharmaceutical and agrochemical development . The compound is commercially available at purities ≥95% (AKSci) and ≥98% (MolCore) .

Why Regioisomeric Dichloro-2-methylbenzyl Bromides Cannot Be Interchanged: The Critical Role of Substitution Pattern in 4,5-Dichloro-2-methylbenzyl bromide (CAS 1806284-00-3)


Benzyl bromide derivatives with identical molecular formulas but different chlorine substitution patterns exhibit fundamentally distinct reactivity profiles and biological outcomes when incorporated into target molecules. The 4,5-dichloro substitution pattern in CAS 1806284-00-3 produces a unique electronic environment on the aromatic ring that differs from the 3,4-dichloro isomer (CAS 1806347-20-5) and the 3,5-dichloro isomer (CAS 1804896-64-7) [1]. This electronic variation directly influences the compound's behavior in nucleophilic substitution reactions—specifically, the electron-withdrawing effect of the chloro substituents modulates the electrophilicity of the benzyl bromide carbon, affecting reaction rates and selectivity in subsequent derivatization steps [2]. Furthermore, benzyl bromide derivatives as a class demonstrate measurable antimicrobial activity that varies with substitution pattern, with specific derivatives showing activity against Gram-positive bacteria and fungi [3]. Substituting one regioisomer for another without validation would introduce uncontrolled variables into synthetic pathways, potentially altering reaction yields, product regioselectivity, and the biological activity profile of the final compound—risks that cannot be mitigated without quantitative comparative data specific to the intended application.

Quantitative Differentiation Evidence for 4,5-Dichloro-2-methylbenzyl bromide (CAS 1806284-00-3) Relative to Closest Analogs


Regioisomeric Distinction: 4,5-Dichloro Substitution Pattern (CAS 1806284-00-3) versus 3,4-Dichloro Isomer (CAS 1806347-20-5) and 3,5-Dichloro Isomer (CAS 1804896-64-7)

The 4,5-dichloro-2-methylbenzyl bromide (CAS 1806284-00-3) is one of at least three regioisomeric dichloro-2-methylbenzyl bromides commercially available, each with distinct substitution patterns that produce different electronic and steric properties. The target compound places chlorine atoms at the 4- and 5-positions, whereas the 3,4-dichloro isomer (CAS 1806347-20-5) positions chlorines at the 3- and 4-positions, and the 3,5-dichloro isomer (CAS 1804896-64-7) places chlorines at the 3- and 5-positions . These positional differences produce distinct InChI Keys and physicochemical properties (XLogP3 = 4.1 for the 3,4-isomer), confirming that regioisomers are not interchangeable building blocks [1].

Medicinal Chemistry Agrochemical Synthesis Organic Synthesis

Benzyl Bromide Reactivity Class Evidence: Benzyl Bromide Derivatives Exhibit Superior Antimicrobial Activity Compared to Ketones and Chalcones

A 2016 comparative study evaluated benzyl bromide derivatives alongside multiarm aromatic ketones and corresponding chalcone derivatives for antimicrobial activity against 11 clinical pathogenic bacteria and 3 pathogenic fungi [1]. Benzyl bromide derivatives demonstrated strong antibacterial and antifungal properties, whereas substituted ketones and chalcone derivatives showed no activity against tested strains except for one ketone derivative (2c) which showed only moderate activity against Candida albicans [1]. Benzyl bromides (1a and 1c) showed high activity against Gram-positive bacteria and fungi but moderate activity against Gram-negative bacteria [1].

Antimicrobial Discovery Drug Design Antifungal Agents

Benzyl Halide Cross-Coupling Reactivity: Benzylic Halides Enable Efficient Metallaphotoredox-Catalyzed C-C Bond Formation

A 2020 study demonstrated that benzylic chlorides (analogous to benzyl bromides) undergo efficient metallaphotoredox-catalyzed reductive cross-coupling with aryl bromides under continuous flow conditions [1]. The reaction tolerates a range of benzylic halides, with brominated analogs expected to exhibit even higher reactivity due to the superior leaving group ability of bromide compared to chloride [1]. This workflow enables rapid library synthesis of complex drug-like compounds, bridging the gap between early medicinal chemistry and process-scale development [1].

Medicinal Chemistry Process Chemistry Cross-Coupling

Benzyl Bromide Alkylation Selectivity: Preferential Alkylation of Sulfur Nucleophiles over Other Amino Acid Residues

Benzyl bromide functions as a selective alkylator of sulfur nucleophiles including methionine and cysteine [1]. In studies with fumarase, exposure to benzyl bromide resulted in complete enzyme inactivation with alkylation detected exclusively at methionine residues—no alkylation of other amino acid residues was observed [1]. This selectivity profile distinguishes benzyl bromides from broader-spectrum alkylating agents.

Bioconjugation Protein Modification Chemical Biology

Optimal Research and Industrial Applications for 4,5-Dichloro-2-methylbenzyl bromide (CAS 1806284-00-3) Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Halogenated Drug Candidates via Nucleophilic Substitution

This compound serves as a benzylating agent for introducing the 4,5-dichloro-2-methylbenzyl pharmacophore into drug candidates. The specific 4,5-dichloro substitution pattern distinguishes it from regioisomeric alternatives [1], enabling structure-activity relationship (SAR) studies where the exact positioning of chlorine atoms influences target binding, metabolic stability, and off-target effects. The benzyl bromide class has demonstrated antimicrobial activity against Gram-positive bacteria and fungi [2], providing a rational starting point for antimicrobial drug discovery programs seeking to explore halogenated benzyl scaffolds.

Process Chemistry: Continuous Flow Cross-Coupling for Library Synthesis

The benzyl bromide reactive center enables participation in metallaphotoredox-catalyzed cross-coupling reactions under continuous flow conditions [3]. This application scenario is particularly relevant for medicinal chemistry groups seeking to rapidly generate libraries of drug-like compounds, with the 4,5-dichloro-2-methyl substitution providing a specific electronic and steric profile that can be systematically varied against other regioisomers to optimize biological activity or physicochemical properties. Benzyl bromide derivatives in related systems achieve coupling yields of 79-100% [4].

Agrochemical Intermediate: Synthesis of Herbicides and Pesticides

Halogenated benzyl bromide derivatives are established intermediates in the production of agrochemicals, including pesticides and herbicides [5]. The dichloro substitution pattern on 4,5-dichloro-2-methylbenzyl bromide provides enhanced utility in agrochemical synthesis compared to non-halogenated or mono-halogenated analogs [5]. The specific 4,5-dichloro arrangement may confer advantages in target-site binding or environmental persistence profiles relevant to crop protection applications, though direct comparative data for this specific regioisomer remains limited.

Bioconjugation and Chemical Biology: Site-Selective Protein Modification

Benzyl bromides exhibit selective alkylation of sulfur nucleophiles (methionine and cysteine) without detectable modification of other amino acid residues [6]. This selectivity supports applications in site-directed protein modification and biochemical probe development. The 4,5-dichloro-2-methyl substitution pattern offers a distinct hydrophobic and electron-withdrawn aromatic tag for tracking modified proteins or altering local protein environments, with the potential for tuning reactivity and selectivity relative to unsubstituted or differently substituted benzyl bromides.

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